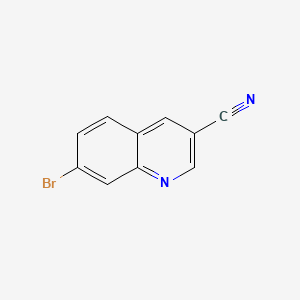

7-Bromoquinoline-3-carbonitrile

Description

The Quinoline (B57606) Ring System as a Versatile Pharmacophore and Privileged Scaffold

The term "pharmacophore" refers to the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The quinoline nucleus is a quintessential pharmacophore, its structure readily interacting with a diverse array of biological targets. nih.govekb.eg This inherent bioactivity is a key reason for its designation as a privileged scaffold in drug discovery. nih.govresearchgate.net The adaptability of the quinoline ring allows for functionalization at multiple positions, enabling the synthesis of a vast library of derivatives with tailored properties. frontiersin.orgnih.gov This synthetic tractability has been instrumental in the development of numerous therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory. nih.govekb.egnih.gov

The significance of the quinoline scaffold is underscored by its presence in a multitude of approved drugs and clinical candidates. nih.gov Its ability to serve as a foundational structure for generating diverse molecular architectures makes it an invaluable tool for medicinal chemists in their quest for novel and effective therapies. ekb.egnih.gov

Significance of Halogenated and Nitrile-Substituted Heterocycles in Synthetic and Medicinal Chemistry

The strategic introduction of halogen atoms and nitrile groups into heterocyclic frameworks, such as quinoline, is a powerful strategy in both synthetic and medicinal chemistry.

Halogenation , the process of incorporating atoms like bromine, chlorine, or fluorine, can profoundly influence a molecule's physicochemical properties. researchgate.netjeyamscientific.insigmaaldrich.com In medicinal chemistry, this can lead to enhanced membrane permeability, improved metabolic stability, and stronger binding interactions with target proteins. researchgate.net The ability of halogens to form "halogen bonds," a type of non-covalent interaction, has been increasingly recognized as a crucial factor in molecular recognition and drug design. acs.org From a synthetic standpoint, halogenated heterocycles are versatile intermediates, readily participating in a variety of cross-coupling reactions to build more complex molecular structures. jeyamscientific.insigmaaldrich.com

The nitrile group (-C≡N) is another functional group of immense importance. researchgate.netbeilstein-journals.org Its strong electron-withdrawing nature can significantly modulate the electronic properties of a molecule. In organic synthesis, the nitrile group is a versatile precursor that can be transformed into a wide range of other functional groups, including amines, amides, carboxylic acids, and other heterocycles. researchgate.netbeilstein-journals.orglongdom.org This chemical reactivity makes nitrile-substituted heterocycles valuable building blocks for the construction of complex molecular targets. longdom.orgacs.org In medicinal chemistry, the nitrile group can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions with biological macromolecules. researchgate.net

Current Research Landscape of Brominated Quinoline-3-carbonitriles

The convergence of the quinoline scaffold with bromine and nitrile functionalities has given rise to a burgeoning area of research focused on brominated quinoline-3-carbonitriles. These compounds are emerging as highly valuable building blocks in the synthesis of pharmacologically active molecules. acs.orgresearchgate.net

Recent studies have highlighted the utility of bromoquinolines as precursors for creating multifunctional quinoline derivatives with potential anticancer activities. researchgate.netnih.gov The bromine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships. nih.gov

The synthesis of quinoline-3-carbonitrile derivatives is an active area of investigation, with researchers developing novel and efficient methods for their preparation. acs.orgacs.org These synthetic efforts are driven by the promising biological activities observed for this class of compounds, including antibacterial and antitumor effects. researchgate.netnih.gov The 3-cyano group is often a key contributor to the observed bioactivity.

Specifically, 7-Bromoquinoline-3-carbonitrile has garnered attention as a key intermediate. Its structure combines the privileged quinoline core with a strategically placed bromine atom and a reactive nitrile group, making it a versatile platform for further chemical elaboration. chemsrc.comcalpaclab.combldpharm.combldpharm.com Research into related structures, such as 7-bromoquinoline-3-carboxylic acid and other substituted bromoquinolines, further underscores the importance of this substitution pattern in medicinal chemistry. clearsynth.comchemicalbook.comresearchgate.netbldpharm.com The ongoing exploration of brominated quinoline-3-carbonitriles is poised to deliver new insights into their chemical reactivity and biological potential, paving the way for the development of novel therapeutic agents and advanced materials.

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRSJDDDOGXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739765 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-40-9 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 7 Bromoquinoline 3 Carbonitrile

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C7 position of the quinoline (B57606) ring in 7-bromoquinoline-3-carbonitrile serves as a versatile handle for the introduction of various aryl and heteroaryl substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. rsc.orgresearchgate.net In the context of this compound, this palladium-catalyzed reaction enables the coupling of the quinoline core with a diverse range of aryl and heteroaryl boronic acids or their corresponding esters. nih.govnih.govrsc.org This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency and scope.

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the bromoquinoline with an organoboron reagent (Ar-B(OR)2) in the presence of a palladium catalyst and a base to yield the corresponding 7-aryl or 7-heteroarylquinoline-3-carbonitrile.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 7-Phenylquinoline-3-carbonitrile | High | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | 7-(4-Methoxyphenyl)quinoline-3-carbonitrile | Good | researchgate.net |

| Pyridine-3-boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 7-(Pyridin-3-yl)quinoline-3-carbonitrile | Moderate to Good | nih.gov |

This methodology allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties, which is crucial for tuning the biological activity and material properties of the resulting compounds.

Other Transition Metal-Mediated Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to other important palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netdur.ac.uk These reactions further expand the synthetic utility of this scaffold, allowing for the introduction of alkenyl, alkynyl, and amino functionalities, respectively.

Heck Reaction: This reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a 7-alkenylquinoline-3-carbonitrile. This provides a direct route to compounds with extended conjugation. mdpi.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the quinoline ring. arkat-usa.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, yielding 7-alkynylquinoline-3-carbonitrile derivatives. These products are valuable intermediates for further transformations or as final products with potential applications in materials science.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds. arkat-usa.orgresearchgate.net It allows for the coupling of this compound with a wide range of primary and secondary amines, catalyzed by a palladium-phosphine complex in the presence of a strong base. dur.ac.uk This reaction is instrumental in synthesizing various 7-aminoquinoline-3-carbonitrile (B2763274) derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the aminoquinoline core in pharmacologically active molecules. researchgate.net

Transformations of the Nitrile Functionality

The nitrile group at the C3 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives with different functionalities.

Nucleophilic Additions to the Nitrile Group (e.g., Hydroxylamine (B1172632) Addition to Form Oximes)

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. One notable example is the reaction with hydroxylamine to form N'-hydroxyquinoline-3-carboximidamide (an oxime derivative). This transformation typically occurs under mild conditions and introduces a new functional group with potential for further derivatization or biological activity. ic.ac.ukrsc.org The formation of the oxime involves the nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer. ic.ac.uk

Reduction of the Nitrile to Amine and Aldehyde Derivatization

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. chemistrysteps.comchemguide.co.uk

Reduction to a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine (-(CH2)NH2). chemistrysteps.comchemguide.co.uk This reaction provides a route to 7-bromoquinolin-3-yl)methanamine, a valuable building block for the synthesis of more complex molecules.

Reduction to an Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comlibretexts.org This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The resulting 7-bromoquinoline-3-carbaldehyde (B3029676) is a key intermediate that can undergo a wide range of subsequent reactions, such as reductive amination or condensation reactions, to generate a variety of derivatives. researchgate.net

Hydrolysis of the Nitrile to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This transformation is a fundamental process in organic synthesis, converting the cyano group into a carboxyl group.

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of 7-bromoquinoline-3-carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org

Basic Hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide, initially produces the carboxylate salt and ammonia. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 7-bromoquinoline-3-carboxylic acid. libretexts.org A patent describes the hydrolysis of a similar compound, 7-bromoquinoline-4-carboxylic acid methyl ester, to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide. google.com

This hydrolysis provides a direct pathway to a key synthetic intermediate that can be further functionalized through esterification, amidation, or other reactions characteristic of carboxylic acids.

Reactions on the Quinoline Ring System of this compound

The chemical behavior of this compound is characterized by the reactivity of its quinoline ring system. This heterocyclic scaffold allows for a variety of transformations, including the formation of new carbon-carbon bonds and substitution reactions, which are pivotal for synthesizing more complex molecular architectures.

C-C Bond Formation at Various Positions (e.g., C-2, C-4)

The quinoline nucleus, particularly when substituted with halides, is a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of C-C bonds at various positions, although the reactivity is influenced by the electronic properties of the ring and the position of the substituents. For quinoline systems, the C-2 and C-4 positions are generally more reactive in certain coupling reactions compared to positions on the fused benzene (B151609) ring. rsc.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. researchgate.net While the bromine at the C-7 position of this compound is the primary site for this reaction, the inherent reactivity of the quinoline ring can be exploited. For instance, studies on dihaloquinolines show a preferential reactivity at the C-2 and C-4 positions over other locations on the ring system. rsc.org In cases where a halogen is present at the C-2 or C-4 position, Suzuki coupling can be selectively performed. For example, 2-chloro-6-bromoquinoline can undergo Suzuki coupling at either C-2 or C-6 depending on the choice of palladium catalyst. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-6-bromoquinoline | rsc.org |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Chloro-6-phenylquinoline | rsc.org |

| 2-Bromo-4-iodoquinoline | Phenylboronic acid | Pd catalyst | 2-Bromo-4-phenylquinoline | rsc.org |

This table illustrates the selective nature of Suzuki-Miyaura coupling on the quinoline ring based on catalyst and halide choice.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is effective for functionalizing bromoquinolines. The reactivity order generally follows the strength of the C-X bond (I > Br > Cl), but the electronic nature of the quinoline ring also plays a significant role. wikipedia.org While direct Sonogashira coupling at an unsubstituted C-2 or C-4 position is not standard, the reaction is highly efficient at a halogenated C-2 position. researchgate.net

A modified, copper-free Sonogashira reaction has been developed, which can proceed under milder conditions and is applicable to a wide range of aryl halides, including chloroquinolines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Aryl Halide (e.g., I, Br, Cl) | Terminal Alkyne | PdCl₂(PPh₃)₂ / TBAF | Aryl-alkyne | organic-chemistry.org |

| 2-Bromoquinoline | Styrene analog precursor | Nano-Pd/Cu catalyst | 2-Styrylquinoline analog | researchgate.net |

This table shows examples of Sonogashira coupling reactions involving quinoline derivatives.

Nucleophilic Aromatic Substitution on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. govtpgcdatia.ac.indalalinstitute.com The quinoline ring, being a heterocyclic system with an electronegative nitrogen atom, is inherently electron-poor, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group (-CN) at the C-3 position further deactivates the ring and enhances its electrophilicity, especially at the C-4 position.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. govtpgcdatia.ac.in

In the context of this compound, while the bromine at C-7 can be displaced by strong nucleophiles, the quinoline core itself can undergo SNAr if a suitable leaving group is present at an activated position like C-2 or C-4. For example, the presence of a chloro group at C-4 of a quinoline system makes it highly susceptible to substitution by nucleophiles like amines or thiols. The electron-withdrawing nature of the bromine atom can further activate the quinoline ring for SNAr at position 4.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 6-Bromo-5-nitroquinoline | Piperazine (B1678402) / Morpholine | Strong base | 6-Piperazinyl/Morpholinyl-5-nitroquinoline | |

| 7-Bromoquinoline (B152726) derivative | Amines / Thiols | Strong base (e.g., KOtBu) | 7-Amino/Thio-quinoline derivative |

This table provides examples of nucleophilic aromatic substitution on the quinoline ring.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com Aromatic systems react via EAS because of their electron-rich π-system. pressbooks.pub However, the quinoline ring is generally considered an electron-deficient system due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack, particularly the pyridine (B92270) half.

Therefore, EAS reactions on the quinoline nucleus are less facile than on benzene and typically require more forcing conditions. When they do occur, substitution happens preferentially on the benzene ring (carbocyclic ring) at positions C-5, C-6, and C-8. In this compound, both the bromo group and the cyano group are deactivating substituents, which further reduces the reactivity of the entire molecule towards electrophiles. The bromo group is an ortho-, para-director, while the cyano group is a meta-director. The directing effects of these substituents, combined with the inherent reactivity of the quinoline ring, would likely direct any potential electrophilic attack to the C-5, C-6, or C-8 positions, though the reaction would be sluggish. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comnumberanalytics.com Specific data on the electrophilic aromatic substitution of this compound is scarce due to this low reactivity.

Computational Chemistry and Theoretical Studies on 7 Bromoquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular systems. arxiv.org By focusing on the electron density, DFT provides a framework to explore the geometry, stability, and electronic nature of molecules like 7-bromoquinoline-3-carbonitrile.

Geometric Optimization and Molecular Stability Analysis

A fundamental step in computational analysis is geometric optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. pennylane.ai This process minimizes the total energy of the molecule, leading to its equilibrium geometry. pennylane.ai For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine these stable conformations. dergi-fytronix.com

The stability of different conformers can be compared by their calculated energy differences. For instance, in a study of a related molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two stable conformers were identified with a calculated energy difference (ΔE+ZPV) of 13.4 kJ mol⁻¹. dergi-fytronix.com This type of analysis helps in understanding the relative populations of different conformers at equilibrium. The stability of quinoline derivatives can be influenced by various factors, including the presence of substituents and intramolecular interactions. semanticscholar.org For example, the stability of some substituted thiazole (B1198619) derivatives was found to increase with electron-withdrawing substituents. semanticscholar.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Global Reactivity Descriptors)

The electronic structure of a molecule governs its reactivity and physical properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comumc.edu.dz

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a theoretical basis for understanding and predicting chemical behavior. ajchem-a.comresearchgate.net

Table 1: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -E_HOMO |

| Electron Affinity (A) | A ≈ -E_LUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

This table is based on established theoretical chemistry principles. researchgate.net

These descriptors help in characterizing the molecule's propensity to participate in chemical reactions. For example, a high electrophilicity index indicates a strong capacity to act as an electrophile.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions and charge transfer within a molecule. wikipedia.orgwisc.edu It provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.org

NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wikipedia.org The strength of these donor-acceptor interactions is measured by the second-order perturbation theory energy of stabilization (E(2)). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. dergi-fytronix.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu These theoretical predictions can be a valuable tool for interpreting experimental spectra and confirming molecular structures. The chemical shift in NMR is highly sensitive to the local electronic environment of a nucleus. msu.edu

Theoretical calculations of NMR chemical shifts are typically performed using DFT methods. The accuracy of the prediction depends on the level of theory and the basis set used. While direct calculation can provide good estimates, they often tend to be slightly higher than experimental values. pdx.edu Therefore, it is common practice to compare the calculated shifts with experimental data for known compounds to establish a correlation or scaling factor.

For complex molecules with multiple substituents, predicting chemical shifts can be challenging. However, computational approaches can still provide valuable insights into the relative shifts of different protons and carbons within the molecule, aiding in the assignment of experimental NMR signals. pdx.eduorganicchemistrydata.org

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While DFT calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in water. tandfonline.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. tandfonline.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. researchgate.net

In the context of this compound and its derivatives, molecular docking studies can be performed to investigate their potential interactions with various biological targets. For instance, derivatives of 3-quinoline carboxylic acid have been docked into the ATP-binding pocket of human protein kinase CK2 to understand their inhibitory mechanism. tandfonline.com These studies can identify key interactions, such as hydrophobic contacts and hydrogen bonds, between the ligand and the amino acid residues in the active site of the protein. tandfonline.com

The results of docking studies are often expressed as a binding energy or a scoring function, which provides an estimate of the binding affinity. For example, docking studies of some quinoline-5,8-dione derivatives with bacterial dihydropteroate (B1496061) synthase showed inhibitor constants (Ki) in the micromolar to millimolar range. researchgate.net Visual inspection of the docked poses helps in understanding the specific interactions that contribute to binding. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srmist.edu.inscienceforecastoa.com For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the synthesis of new, more potent analogues. scienceforecastoa.com These models are built by correlating measurable physicochemical properties, known as molecular descriptors, with observed biological activities. srmist.edu.in

Research Findings in QSAR of Quinoline Derivatives

QSAR models have been successfully developed for various biological activities of quinoline derivatives, providing insights into the structural requirements for efficacy.

Antimalarial Activity: Several QSAR studies have focused on quinoline-based derivatives as potential antimalarial agents against Plasmodium falciparum. nih.govimist.ma For instance, a study on 37 quinoline derivatives led to the development of statistically significant 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.gov These models demonstrated good predictive ability, suggesting they can be reliably used to design novel antimalarials. nih.gov The key molecular interactions identified as crucial for antimalarial activity were steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions. nih.gov Another study involving 54 derivatives of quinoline, isoquinoline, and quinazoline (B50416) used methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) to build predictive models, further confirming the utility of QSAR in this area. imist.ma

Antibacterial and Antifungal Activity: QSAR assessments have also been applied to evaluate the antibacterial potential of novel quinoline derivatives. wisdomlib.org These studies often assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on physicochemical descriptors to predict a compound's bioavailability. wisdomlib.org For antifungal activity, QSAR studies on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have been conducted to correlate structural features with their potency. researchgate.net

Anticancer and Other Activities: The potential antiproliferative activity of brominated quinoline derivatives against cancer cell lines has been investigated, linking structural modifications to biological effects. nih.govresearchgate.net While not always a formal QSAR study, this structure-activity relationship analysis is a foundational component. nih.gov Furthermore, QSAR models have been established for quinoline derivatives against other targets, including anti-inflammatory, anti-tuberculosis, and antiviral activities. researchgate.net

QSAR Model Validation and Key Descriptors

The reliability of a QSAR model is determined through rigorous statistical validation. Key parameters include the cross-validation coefficient (q²), which assesses the model's internal predictability, and the non-cross-validation coefficient (r²), which indicates the model's fit to the training data. A high predicted r² (r²pred) for a test set of compounds confirms the model's external predictive power.

The table below summarizes the statistical results from a representative QSAR study on quinoline derivatives for antimalarial activity. nih.gov

| QSAR Model | q² (Internal Validation) | r² (Non-cross Validation) | r²pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.70 | 0.80 | 0.63 | nih.gov |

| CoMSIA | 0.69 | 0.79 | 0.61 | nih.gov |

| HQSAR | 0.80 | 0.80 | 0.72 | nih.gov |

Molecular descriptors are the physicochemical properties used in QSAR equations to represent the chemical structure in numerical form. srmist.edu.in For quinoline derivatives, several classes of descriptors are consistently found to be important for predicting biological activity.

The table below details common descriptor types and their significance in drug activity. srmist.edu.inscienceforecastoa.com

| Descriptor Class | Specific Parameter Example | Significance in Biological Activity | Reference |

|---|---|---|---|

| Lipophilic | Partition Coefficient (log P), π-substituent constant | Governs the ability of a molecule to cross cell membranes. An optimal lipophilicity is often required for maximum activity. | srmist.edu.inscienceforecastoa.com |

| Electronic | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing nature of substituents, affecting ionization and binding to receptors. | srmist.edu.in |

| Steric | Taft's Constant (Es), Molar Refractivity | Relates to the size and shape of the molecule, which determines how well it fits into a receptor's binding site. | srmist.edu.in |

| Topological | Molecular Connectivity Indices | Quantifies aspects of molecular shape, size, and branching. | imist.ma |

For a compound like this compound, the bromine atom at the 7-position would significantly influence the lipophilic and electronic parameters of the molecule, while the carbonitrile group at the 3-position would impact its electronic properties and potential for hydrogen bonding. QSAR models, once established for a relevant series of compounds, could utilize these descriptor values to provide a robust prediction of its likely biological activities.

Medicinal Chemistry and Biological Activity of 7 Bromoquinoline 3 Carbonitrile Scaffolds

Anticancer and Antiproliferative Activities

Derivatives of the 7-bromoquinoline-3-carbonitrile scaffold have demonstrated notable anticancer and antiproliferative activities across various cancer cell lines. The core structure serves as a versatile template for chemical modifications, allowing for the fine-tuning of its pharmacological properties. Research has shown that these compounds can inhibit cancer cell growth and proliferation, highlighting their potential as lead structures in the design of new anticancer drugs. researchgate.net

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular and molecular levels. These mechanisms often involve interference with fundamental processes required for cancer cell survival and proliferation.

One of the key mechanisms by which quinoline (B57606) derivatives exert their anticancer effects is through the inhibition of DNA synthesis and the modulation of topoisomerase enzymes. sysu.edu.cn Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. sysu.edu.cn Their inhibition can lead to DNA damage and ultimately trigger cell death. sysu.edu.cnnih.gov Some quinoline-based compounds act as topoisomerase poisons by stabilizing the transient enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand. sysu.edu.cnnih.gov This leads to the accumulation of DNA strand breaks, a hallmark of topoisomerase poison activity. nih.gov While direct studies on this compound's effect on topoisomerase are limited, the broader class of quinoline derivatives has shown significant activity against these enzymes, suggesting a potential mechanism for this specific scaffold as well. sysu.edu.cnnih.gov

Another critical mechanism of action for many anticancer agents, including derivatives of this compound, is the induction of apoptosis and cell cycle arrest. nih.gov Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many quinoline derivatives have been shown to trigger apoptosis in cancer cells, often through the activation of caspase cascades. researchgate.net

Furthermore, these compounds can cause cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle. researchgate.netnih.gov For instance, a promising quinoline hybrid was found to induce cell cycle arrest at the G1 phase in breast cancer cells (MCF-7). nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov Studies on related quinoline structures have demonstrated their ability to induce apoptosis and cell cycle arrest in various cancer cell lines, including human bladder carcinoma cells. nih.gov

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. google.com Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. google.com Derivatives of the quinoline scaffold have been extensively investigated as inhibitors of various protein kinases. google.comacs.org

For example, certain quinoline derivatives have been identified as potent inhibitors of Src kinase, with some compounds showing efficacy in colon tumor xenograft models. nih.gov Others have been developed as inhibitors of protein kinase CK2, with some demonstrating IC50 values in the sub-micromolar range. tandfonline.com The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is another important target, and quinoline-based hybrids have been designed to inhibit its activity, showing potent antiproliferative effects against breast cancer cells. nih.gov The ability of the this compound scaffold to serve as a foundation for the development of specific kinase inhibitors underscores its versatility in targeting key oncogenic signaling pathways.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the this compound scaffold. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity, providing valuable insights for the design of more effective drug candidates.

The substitution pattern on the quinoline ring significantly influences the anticancer efficacy of these compounds. nih.gov Modifications at various positions, including C-2, C-3, C-4, C-7, and C-8, can dramatically alter the compound's interaction with its biological target.

For instance, in a series of quinoline-tethered cis-vinyl triamide hybrids, the nature of the substituent on a phenyl ring attached to the core structure had a profound effect on antiproliferative activity against MCF-7 breast cancer cells. nih.gov A compound bearing a p-tolyl group (6f) exhibited the most potent activity with an IC50 value of 1.87 μM. nih.gov This highlights the importance of the electronic and steric properties of substituents in determining biological efficacy.

| Compound | Substitution at Phenyl Ring | IC50 (μM) against MCF-7 Cells |

|---|---|---|

| 6a | 4-Fluoro | > 50 |

| 6b | 4-Chloro | 24.32 |

| 6c | 4-Bromo | 11.58 |

| 6d | 4-Nitro | 4.21 |

| 6e | 4-Methoxy | 8.13 |

| 6f | 4-Methyl (p-tolyl) | 1.87 |

| 6g | 3,4-Dimethoxy | 15.44 |

| 6h | 3,4,5-Trimethoxy | 32.17 |

| Staurosporine (Reference) | - | 13.71 |

Role of the Bromine Atom and Nitrile Group in Bioactivity

The specific substitution pattern of this compound is critical to its chemical reactivity and biological interactions. The bromine atom at the 7-position significantly influences the molecule's properties. Halogens, particularly bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the bromine atom is considered a good leaving group, which makes the 7-position susceptible to nucleophilic substitution, thereby enhancing the compound's utility in drug design by allowing for the easy attachment of various other functional groups. google.com This reactivity provides a pathway to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies. ambeed.com

Antimicrobial and Antiviral Properties

The quinoline scaffold is historically significant in the development of anti-infective agents. researchgate.net Derivatives of this compound have been investigated for their potential to combat both bacterial and viral pathogens, showing promise in preclinical studies.

Derivatives based on the bromoquinoline-carbonitrile framework have demonstrated significant efficacy against viral and bacterial pathogens.

Antiviral Activity: In a notable study, quinoline analogues were identified as potent antiviral agents against Enterovirus D68 (EV-D68), a pathogen that can cause severe respiratory illness. nih.govresearchgate.net A lead compound derived from a 6-bromoquinoline-3-carbonitrile (B1510073) scaffold exhibited powerful antiviral activity, with an EC₅₀ value ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.govresearchgate.net

Antimicrobial Activity: The quinoline-3-carbonitrile structure has also shown potential against bacterial pathogens. One derivative demonstrated antibacterial activity against Gram-negative bacteria, showing the highest efficacy towards Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. mdpi.comnih.gov Other related bromoquinoline derivatives have also been confirmed to have antibiotic potency, with MIC values reported in the range of 0.80-1.00 mg/ml against certain bacterial strains. researchgate.net

Table 1: Efficacy of Bromoquinoline-3-Carbonitrile Derivatives Against Pathogens

| Compound Type | Pathogen | Efficacy Metric | Value |

|---|---|---|---|

| Quinoline Analogue | Enterovirus D68 (EV-D68) | EC₅₀ | 0.05 - 0.10 µM nih.govresearchgate.net |

| Quinoline-3-carbonitrile Derivative | Escherichia coli | MIC | 4 µg/mL mdpi.comnih.gov |

| 7-bromoquinoline-5,8-dione Derivative | Various bacterial strains | MIC | 0.80 - 1.00 mg/mL researchgate.net |

Understanding the mechanism of action is crucial for the development of novel anti-infective drugs.

Antiviral Mechanism: Mechanistic studies on the potent anti-EV-D68 quinoline analogues revealed that their primary mode of action involves the inhibition of the early stages of viral replication. nih.gov The compounds are believed to work by interacting with the viral capsid protein VP1, which plays a critical role in the virus's attachment to host cells and the subsequent uncoating of the viral genome. nih.govresearchgate.net

Antimicrobial Mechanism: For antibacterial action, studies on related quinoline compounds suggest that they may function by inhibiting essential bacterial enzymes. Molecular docking studies have indicated that derivatives can bind to the active site of bacterial dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for folate synthesis and, consequently, bacterial growth. researchgate.netmdpi.com Inhibition of other key enzymes, such as sterol 14-alpha demethylase in fungi, has also been proposed as a potential mechanism for related quinoline structures. mdpi.com

Other Pharmacological Effects and Biological Pathway Modulation

Beyond its anti-infective properties, the this compound scaffold is being explored for other therapeutic applications, including the modulation of inflammatory and parasitic diseases.

Quinoline derivatives are widely recognized for their anti-inflammatory properties. researchgate.netcncb.ac.cn The 7-bromoquinoline (B152726) structure is specifically utilized as a starting material for the synthesis of novel anti-inflammatory drugs. ambeed.com More targeted research has identified that quinoline-carbonitrile derivatives can function as potent antagonists of Toll-like receptors (TLR) 7 and 8. acs.orggoogle.com These receptors are key components of the innate immune system, and their overactivation is implicated in the pathology of autoimmune diseases such as systemic lupus erythematosus (SLE). google.com By inhibiting TLR7 and TLR8, these compounds can suppress the production of pro-inflammatory cytokines like IL-6, demonstrating significant immunomodulatory potential for the treatment of autoimmune disorders. acs.org

The quinoline core is famously the basis for some of the most important antimalarial drugs in history, including chloroquine. nih.govmdpi.com The 7-haloquinoline substructure, in particular, is a well-established pharmacophore for antimalarial activity. acs.org Research into 7-bromoquinoline derivatives for this purpose has been ongoing, building on the success of their chlorinated counterparts. acs.org

While direct studies on this compound are emerging, related compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org This includes efficacy against both chloroquine-sensitive and chloroquine-resistant strains, which is of critical importance in addressing the challenge of drug resistance in malaria treatment. acs.org The mechanism for many quinoline antimalarials involves interfering with the parasite's ability to detoxify heme within its food vacuole. mdpi.com

Enzyme Inhibition and Receptor Binding Assays

The this compound scaffold and its derivatives have been subjected to various enzyme inhibition and receptor binding assays to determine their biological activity and potential as therapeutic agents. These assays are crucial for understanding the mechanism of action and for guiding further structural modifications to enhance potency and selectivity.

Derivatives of the quinoline core, including those with bromine substitutions, have demonstrated significant inhibitory activity against various enzymes. For instance, studies on 3-quinoline carboxylic acid derivatives have identified potent inhibitors of protein kinase CK2, a key target in cancer therapy. In this context, 2-amino-7-bromoquinoline-3-carboxylic acid (a closely related analogue) was found to be a notable inhibitor of CK2. tandfonline.com The inhibitory concentration (IC50) values from these studies highlight the potential of the 7-bromoquinoline core. tandfonline.com

Molecular docking studies have provided insights into the binding modes of these compounds. For example, the quinoline heterocycle of these derivatives can form hydrophobic contacts with key amino acid residues in the ATP-binding pocket of human CK2, such as Val66, Ile95, and Met163. tandfonline.com The bromine substituent at the 7-position has been shown to contribute favorably to the inhibitory activity compared to substitutions at other positions, suggesting its importance in ligand-receptor interactions. tandfonline.com

Receptor binding assays are employed to evaluate the affinity of these compounds for specific receptors. A common method involves using radiolabeled ligands to compete with the test compound for binding to receptors expressed in cell membranes, such as those from HEK cells transfected with the target receptor. nih.govnih.gov For example, in assays for GABA receptors, the tissue is washed to remove endogenous ligands, and then incubated with a radioligand like [3H]GABA and various concentrations of the competitor compound. nih.gov The reaction is terminated by centrifugation, and the amount of bound radioactivity is measured to determine the binding affinity (Ki) of the test compound. nih.gov Although specific binding data for this compound on a wide range of receptors is not extensively documented in the provided context, the general methodologies are well-established for evaluating such compounds. nih.gov

Table 1: Enzyme Inhibition Data for 7-Bromo-Substituted Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 2-amino-7-bromoquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.7 |

Source: Data derived from studies on 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors. tandfonline.com

Drug Discovery and Development Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (chemotypes) that retain the desired biological activity of a known active compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. mdpi.comnih.gov This computational or rational design approach involves replacing the central scaffold of a molecule with a structurally different one that maintains a similar three-dimensional arrangement of key pharmacophoric features. rsc.org

For the this compound framework, scaffold hopping could be employed to discover new classes of inhibitors or receptor ligands. The strategy is particularly useful for overcoming metabolic liabilities associated with aromatic systems, where replacing an aromatic ring with a more electron-deficient one can increase stability against cytochrome P450-mediated oxidation. rsc.org

While direct examples of scaffold hopping originating from this compound are not detailed, the principle has been successfully applied to other kinase inhibitors and heterocyclic compounds. mdpi.comnih.gov For instance, a known GlyT1 inhibitor with a piperidine (B6355638) core was successfully "hopped" to a novel [3.3.0]-based series, yielding potent new compounds. nih.gov Similarly, in the development of Proteolysis Targeting Chimeras (PROTACs), a scaffold hopping approach was used to replace one inhibitor scaffold (GNF-5) with another (ABL001), leading to a more potent degrader without the need for extensive linker re-optimization. nih.gov This highlights how a similar strategy could be applied to the this compound scaffold to explore diverse chemical spaces and identify next-generation compounds. The goal would be to preserve the key interactions of the bromoquinoline core while introducing novel structural motifs that could lead to improved drug-like properties. rsc.orgnih.gov

Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophores into a single molecule. unipa.it This approach aims to create a new hybrid compound with a multi-target profile or enhanced activity and improved pharmacokinetics compared to the individual parent molecules. researchgate.netrsc.org The quinoline scaffold is a privileged structure in medicinal chemistry and has been extensively used in hybridization approaches to develop agents with a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netrsc.org

The this compound core is an excellent candidate for molecular hybridization. The bromine atom and the nitrile group provide reactive handles for synthetic modification, allowing for the attachment of other bioactive moieties through rational design.

For example, researchers have created hybrids by combining the quinoline core with other heterocyclic systems:

Quinoline-Piperazine Hybrids: The piperazine (B1678402) moiety is a common pharmacophore in antimicrobial research. By linking a piperazine ring to the C4 position of a quinoline-3-carbonitrile core, new derivatives have been developed. unipa.it These hybrids have shown promising activity against bacterial strains like Staphylococcus aureus. unipa.it

Quinoline-Thiazole/Thiazolidinone Hybrids: These hybrids have been synthesized and evaluated for their antitumor activity against breast cancer cell lines, demonstrating the potential of combining these two scaffolds. researchgate.net

Quinoline-Chalcone Hybrids: The combination of quinoline with a pyrazolyl-chalcone fragment has resulted in compounds with significant activity against both Gram-positive bacteria and fungal strains. researchgate.net

In a rationally designed synthesis, the this compound scaffold could be derivatized by introducing various substituents at different positions. For instance, the bromine at position 7 could be replaced via Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups, as has been done with related 6-bromoquinoline (B19933) analogues to develop potent antiviral agents against Enterovirus D68. acs.orgnih.gov This rational design process allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of the lead compound. acs.org

Applications in Materials Science and Other Scientific Disciplines

Organic Electronics and Optoelectronic Materials

The quinoline (B57606) scaffold, particularly when functionalized with groups like cyano and bromo, imparts desirable electronic and photophysical properties to molecules, making them suitable for applications in organic electronics. researchgate.netcalpaclab.com

Organic semiconductors are the cornerstone of flexible and cost-effective electronic devices. ebsco.com The conductivity of these materials, which falls between that of insulators and metals, is influenced by their molecular structure and the arrangement of molecules in the solid state. ebsco.comaps.org Compounds like 7-Bromoquinoline-3-carbonitrile are investigated as potential organic semiconductors due to their π-conjugated systems, which can facilitate charge transport. sigmaaldrich.com The presence of the electron-withdrawing cyano group and the heavy bromine atom can modulate the molecular packing and electronic energy levels, which are critical parameters for charge carrier mobility. researchgate.net While specific performance data for this compound as a standalone semiconductor is not extensively documented, its structural motifs are found in more complex organic semiconductors. The development of new electronically active materials, including various heteroacenes and polythiophenes, is a driving force in this field. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronic materials. researchgate.net The efficiency and color of light emission in OLEDs depend on the properties of the organic materials used in the emissive layer. rsc.org Quinoline derivatives have been explored for their fluorescent properties in OLED applications. For instance, a study on 5,7-dibromo-8-hydroxyquinoline, a related compound, demonstrated its potential as a fluorescent material for OLEDs, with emission in the ultraviolet region. researchgate.net Furthermore, pyridinecarbonitrile derivatives, which share the cyano-substituted heterocyclic core, have been successfully used as highly efficient sky-blue to green thermally activated delayed fluorescent (TADF) emitters in OLEDs. frontiersin.org These findings suggest that this compound, with its quinoline-3-carbonitrile structure, is a promising candidate for the development of new emitter materials for OLEDs. researchgate.netcalpaclab.combldpharm.comrcin.org.pl The synthesis of various functionalized organoboron compounds has also been a significant area of research for developing high-performance OLEDs. rsc.org

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are crucial for technologies like optical computing, telecommunications, and laser technology due to their ability to alter the properties of light. mdpi.comnih.gov Organic molecules with large hyperpolarizability, a measure of the NLO response, are of particular interest. journaleras.comgoogle.com Quinoline and its derivatives have been a subject of investigation for their NLO properties. researchgate.net Theoretical and experimental studies on other quinoline-based derivatives have shown that the arrangement of electron-donating and electron-accepting groups on the quinoline ring can lead to significant NLO responses. researchgate.net The interplay of the bromo and cyano groups in this compound could potentially give rise to interesting NLO effects, although specific experimental data for this compound is not yet widely available. The research in this area often involves computational (DFT) studies to predict the NLO properties of new molecules before their synthesis and experimental characterization. researchgate.netnih.govjournaleras.com

Role in Biochemistry and Chemical Biology Research Tools

The intrinsic fluorescence of many quinoline derivatives makes them attractive candidates for the development of fluorescent probes for biological imaging and sensing. nih.govrsc.org These probes can be designed to detect specific biomolecules or changes in the cellular environment, such as membrane tension. nih.gov For example, fluorescent probes can be developed to monitor enzymatic activity in tumor cells or to detect specific analytes like glutathione (B108866) in living cells. rsc.orgnih.gov While specific applications of this compound as a fluorescent probe are still emerging, its core structure is a key component in various biologically active molecules. The field of chemical biology often utilizes small molecules to probe and understand complex biological processes. ambeed.com

Industrial and Pharmaceutical Manufacturing Processes

This compound serves as a crucial building block in the synthesis of more complex molecules in both industrial and pharmaceutical settings. calpaclab.com The presence of the bromine atom allows for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to introduce new functional groups. researchgate.net The cyano group can also be transformed into other functionalities like carboxylic acids or amines.

In pharmaceutical manufacturing, substituted quinolines are important intermediates for the synthesis of active pharmaceutical ingredients (APIs). vdoc.pub The synthesis of 3-cyanoquinolines has been a focus of process development, with continuous flow chemistry being explored as a safe and scalable method for their production. acs.org For instance, a continuous-flow strategy for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles has been developed, highlighting the industrial relevance of this class of compounds. acs.org The production of high-purity 3-bromoquinoline, a related starting material, has also been optimized for use as a pharmaceutical intermediate. google.comgoogle.com

Below is a table summarizing the key intermediates and reagents in the synthesis of related quinoline derivatives:

| Compound/Reagent | Application/Reaction | Reference |

| 2-(azidomethyl)-3-(aryl)prop-2-enenitriles | Starting material for 3-cyanoquinolines | acs.org |

| N-bromosuccinimide (NBS) | Brominating agent | acs.orggoogle.com |

| Palladium catalysts (e.g., Pd/C) | Cross-coupling reactions (e.g., Suzuki) | researchgate.net |

| Quinoline Acid Salt | Starting material for 3-bromoquinoline | google.com |

| 7-hydroxyquinoline | Precursor for 3-bromo-7-hydroxyquinoline | google.com |

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been well-established, they often involve harsh reaction conditions, toxic reagents, and produce significant waste. researchgate.net The future of synthesizing 7-Bromoquinoline-3-carbonitrile and its analogs lies in the development of novel and sustainable "green" chemistry approaches.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, the use of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields for quinoline derivatives. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide efficient methods for introducing diverse substituents onto the quinoline core, which could be applied to precursors of this compound to generate novel derivatives.

Furthermore, flow chemistry presents a scalable and safer alternative to batch processing, particularly for reactions involving hazardous intermediates. A continuous-flow strategy has been successfully developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, showcasing a potential route for the safer and more efficient production of compounds like 5-bromoquinoline-3-carbonitrile (B3034617), a close analog of the target compound. researchgate.net The exploration of biocatalysis and the use of environmentally benign solvents are also emerging areas that could revolutionize the synthesis of this class of compounds.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Modern "Green" Methods (e.g., Microwave, Flow Chemistry) |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Milder conditions, better control |

| Reaction Time | Can be lengthy | Significantly shorter |

| Reagents | Often toxic and hazardous | Use of less hazardous and recyclable catalysts |

| Waste Generation | High | Minimized waste, improved atom economy |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up |

In-depth Mechanistic Elucidation of Biological Activities

Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Preliminary studies on brominated and cyano-substituted quinolines suggest that this compound could possess significant therapeutic potential. researchgate.net Future research must focus on detailed mechanistic studies to understand how this specific compound interacts with biological systems at a molecular level.

This involves identifying the specific cellular pathways and molecular targets modulated by this compound. Techniques such as proteomics, transcriptomics, and metabolomics can provide a comprehensive view of the cellular response to the compound. For instance, if preliminary screens indicate anticancer activity, further studies would be necessary to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways implicated in cancer, such as the STAT3 pathway, which has been identified as a target for other quinoline derivatives. nih.gov Understanding the structure-activity relationship (SAR) is also crucial, where the effects of the bromo and carbonitrile substituents at their respective positions on the quinoline ring are systematically investigated.

Discovery of New Pharmacological Targets and Therapeutic Applications

The broad bioactivity of the quinoline scaffold suggests that this compound and its derivatives could have therapeutic applications beyond those already established for this class of compounds. orientjchem.orgfrontiersin.org A key area of future research will be the identification of novel pharmacological targets.

Target identification can be pursued through various approaches, including affinity chromatography, yeast two-hybrid screening, and computational target prediction. The unique electronic and steric properties conferred by the bromo and cyano groups may enable this compound to interact with novel protein targets that are not engaged by other quinoline derivatives.

This could lead to the development of therapies for a wider range of diseases. For example, while quinolines are known for their anticancer and antimalarial activities, there is potential for discovering applications in neurodegenerative diseases, metabolic disorders, or viral infections. nih.gov The functionalization of the quinoline core at other positions could further expand the therapeutic landscape.

Advanced Computational Modeling for Predictive Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and screening of new therapeutic agents. nih.gov For this compound, advanced computational modeling will be instrumental in predicting its biological activities and guiding the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. biorxiv.orgsigmaaldrich.comresearchgate.net This allows for the prediction of the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between this compound and its potential biological targets at the atomic level. nih.govmdpi.com These techniques can be used to predict the binding affinity and mode of interaction, helping to rationalize observed biological activities and to design modifications that enhance binding. Virtual screening of large compound libraries against a specific target can also identify novel hits with a similar scaffold. nih.gov

Table 2: Computational Approaches for Drug Discovery with this compound

| Computational Method | Application |

| QSAR | Predict biological activity of new derivatives based on their chemical structure. |

| Molecular Docking | Predict the binding mode and affinity of the compound to a specific protein target. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex to assess stability and binding interactions over time. |

| Virtual Screening | Screen large libraries of virtual compounds to identify new potential hits based on the this compound scaffold. |

Innovation in Materials Science Applications and Device Engineering

The application of quinoline derivatives extends beyond pharmacology into the realm of materials science. Their conjugated aromatic structure and electron-transporting properties make them attractive candidates for use in organic electronics. nih.gov Future research should explore the potential of this compound in this area.

The presence of the electron-withdrawing cyano group and the heavy bromine atom can significantly influence the photophysical and electronic properties of the quinoline core. This could lead to the development of novel materials for Organic Light-Emitting Diodes (OLEDs), organic solar cells, and chemical sensors. For instance, the fluorescence properties of quinoline derivatives can be tuned by modifying substituents, suggesting that this compound could be a precursor for new fluorescent probes or emissive materials. nih.gov The bromine atom also provides a reactive handle for further functionalization, allowing for the synthesis of polymeric materials or the attachment to surfaces for device fabrication.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully explore the therapeutic and material science potential of the this compound scaffold, the generation and screening of large derivative libraries are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target or for a particular physical property. nih.govresearchgate.netscienceintheclassroom.orgmdpi.com

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large and diverse libraries of related compounds. nih.govnih.gov By systematically varying the substituents on the this compound core, it is possible to generate a vast chemical space for exploration. For example, the bromine atom at the 7-position can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups. Similarly, the carbonitrile group can be hydrolyzed to a carboxylic acid or converted to other functionalities.

The combination of combinatorial synthesis and HTS will accelerate the discovery of new lead compounds with improved properties. This approach is not only applicable to drug discovery but can also be used to identify novel materials with desired optical or electronic characteristics. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromoquinoline-3-carbonitrile, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves bromination of quinoline-3-carbonitrile precursors. Key steps include:

- Regioselective Bromination : Use of brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in polar solvents (e.g., DMF or DCM) to minimize di-substitution .

- Cyano Group Stability : Ensure inert atmospheres (N₂/Ar) during reactions to prevent degradation of the nitrile group .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy : Focus on the aromatic proton signals (δ 7.5–9.0 ppm) and the absence of protons adjacent to the cyano group (C-3) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 233 (M⁺ for C₁₀H₆BrN₂) and characteristic fragmentation patterns (e.g., loss of Br or CN groups) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of bromine substitution (e.g., C-7 vs. C-6 positions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing substituted this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify discrepancies in substituent positions .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in crowded aromatic regions .

- High-Resolution MS (HRMS) : Confirm molecular formulas to rule out isobaric interferences (e.g., C₁₀H₆BrN₂ vs. C₁₁H₅ClN₂) .

Q. What strategies optimize the regioselective bromination of quinoline-3-carbonitrile precursors to minimize di-substituted byproducts?

- Methodological Answer :

- Directing Groups : Utilize steric hindrance or electronic effects. The cyano group at C-3 directs bromination to C-7 due to its electron-withdrawing nature .

- Catalytic Systems : Employ Lewis acids (e.g., FeBr₃) to enhance selectivity for mono-bromination .

- Kinetic Control : Conduct reactions at low temperatures (−10°C) and short reaction times to suppress secondary reactions .

Q. What in-silico methods are suitable for predicting the biological activity of this compound derivatives, and how do they correlate with experimental results?

- Methodological Answer :

- Molecular Docking : Screen derivatives against kinase targets (e.g., EGFR or CDK2) using AutoDock Vina. Validate with IC₅₀ assays .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability and activity .

- ADMET Prediction : Tools like SwissADME assess toxicity risks, reducing experimental attrition rates .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting kinase inhibition?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituents at C-2 (e.g., amino, methyl) and C-8 (e.g., halogens) to probe steric and electronic effects .

- Biological Assays : Test compounds in kinase inhibition assays (e.g., ADP-Glo™) and correlate activity with structural features .

- Crystallographic Analysis : Co-crystallize active analogs with target kinases (e.g., PDB: 1M17) to identify binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.